2,2'-(Oxybis(ethane-2,1-diyloxy))bispropane
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Overview
Description
2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane is an organic compound with the molecular formula C10H22O3. It is known for its unique structure, which includes two propyl groups connected by an oxybis(ethane-2,1-diyloxy) linkage. This compound is used in various industrial and scientific applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane typically involves the reaction of diethylene glycol with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of 2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions, including temperature and pressure, are carefully monitored to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the propyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) are used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane exerts its effects involves its interaction with various molecular targets. The oxybis(ethane-2,1-diyloxy) linkage allows the compound to interact with enzymes and other proteins, potentially altering their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-Propanamine, 3,3’-[oxybis(2,1-ethanediyloxy)]bis-: This compound has a similar structure but includes amine groups instead of propyl groups.
Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: This compound has butyl groups instead of propyl groups.
Uniqueness
2,2’-(Oxybis(ethane-2,1-diyloxy))bispropane is unique due to its specific oxybis(ethane-2,1-diyloxy) linkage, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
81349-58-8 |
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Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-[2-(2-propan-2-yloxyethoxy)ethoxy]propane |
InChI |
InChI=1S/C10H22O3/c1-9(2)12-7-5-11-6-8-13-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
JHOOWURXQGAXHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOCCOC(C)C |
Origin of Product |
United States |
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